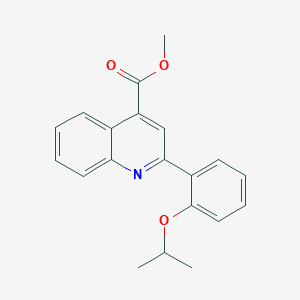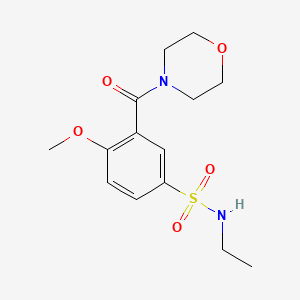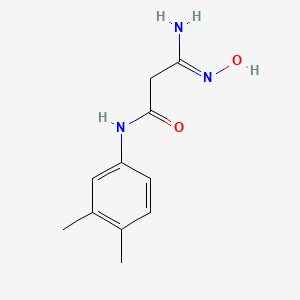
phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-P-methylphosphonamidoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-P-methylphosphonamidoate, also known as Compound A, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. The compound's unique structure and properties make it a promising candidate for research in drug development, agriculture, and environmental science.
Mecanismo De Acción
The mechanism of action of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-P-methylphosphonamidoate A is not fully understood, but it is believed to act through the inhibition of various enzymes and receptors in the body. Its ability to inhibit acetylcholinesterase activity is thought to be responsible for its potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-P-methylphosphonamidoate A has various biochemical and physiological effects on the body. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-P-methylphosphonamidoate A in lab experiments include its potent antitumor and anti-inflammatory properties, as well as its ability to inhibit acetylcholinesterase activity. However, its synthesis process is complex and time-consuming, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for research on phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-P-methylphosphonamidoate A. One potential area of research is its use in the treatment of Alzheimer's disease, as it has shown promising results in animal models. Additionally, further research could be done on its potential applications in cancer treatment and other inflammatory diseases. Another area of research could be its potential use in agriculture and environmental science, as its properties may make it useful in the development of new pesticides or herbicides.
Métodos De Síntesis
Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-P-methylphosphonamidoate A is synthesized through a multistep process involving the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with phosphorus oxychloride, followed by the addition of phenylamine and methylamine. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-P-methylphosphonamidoate A has shown promising results in scientific research, particularly in drug development. Studies have shown that it has potent antitumor and anti-inflammatory properties, making it a potential candidate for cancer treatment and other inflammatory diseases. Additionally, its ability to inhibit acetylcholinesterase activity has led to research in the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
N-[methyl(phenoxy)phosphoryl]-2,3-dihydro-1,4-benzodioxin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16NO4P/c1-21(17,20-13-5-3-2-4-6-13)16-12-7-8-14-15(11-12)19-10-9-18-14/h2-8,11H,9-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMXIJIQKSPMHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(NC1=CC2=C(C=C1)OCCO2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-P-methylphosphonamidate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5858219.png)
![N-(4-chlorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5858221.png)
![N-(2,4-difluorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5858227.png)
![5-[(dimethylamino)methyl]-6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B5858233.png)
![N-[4-(acetylamino)-2-methylphenyl]benzamide](/img/structure/B5858238.png)


![3-amino-2-(3,4-dichlorobenzoyl)-4-methylthieno[2,3-b]pyridin-6(7H)-one](/img/structure/B5858286.png)


![N-(2-furylmethyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5858303.png)
![3-{4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5858314.png)
![ethyl 4-{[(2-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5858322.png)